molecular formula C8H12ClNO B1266490 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride CAS No. 38936-62-8

1-[(aminooxy)methyl]-4-methylbenzene hydrochloride

Cat. No.: B1266490
CAS No.: 38936-62-8
M. Wt: 173.64 g/mol
InChI Key: NBWBUEQJIPSFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(aminooxy)methyl]-4-methylbenzene hydrochloride is a chemical compound with the molecular formula C8H12ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a p-methylbenzyl group. This compound is typically found in the form of a white crystalline powder and is known for its stability in the hydrochloride form.

Mechanism of Action

Target of Action

O-(p-Methylbenzyl)hydroxylamine hydrochloride, also known as O-(4-Methylbenzyl)hydroxylamine hydrochloride, is a compound that has been used in the synthesis of hydroxylamines and their reagents

Mode of Action

It is known to be used in the synthesis of hydroxylamines and their reagents , which suggests that it may interact with its targets to facilitate these chemical reactions.

Biochemical Pathways

Given its role in the synthesis of hydroxylamines and their reagents , it can be inferred that it may be involved in the biochemical pathways where these compounds play a role.

Result of Action

It has been noted that it can effectively treat tuberculosis and lower cholesterol levels in the blood when dissolved in bovine serum .

Action Environment

It is known to be stable in the form of a hydrochloride salt , suggesting that it may be stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

O-(p-Methylbenzyl)hydroxylamine hydrochloride plays a vital role in biochemical reactions, particularly in the formation of nitrones from carbonyl compounds and their use in cycloaddition reactions . It is an effective reagent used to prepare α-hydroxybenzylamines from α-hydroxyketones . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. The nature of these interactions is primarily based on the compound’s ability to act as a nucleophile, reacting with electrophilic centers in the target molecules.

Cellular Effects

O-(p-Methylbenzyl)hydroxylamine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the formation of oximes and hydrazones, which are crucial intermediates in many biochemical pathways . The compound’s impact on cell function is mediated through its interactions with specific enzymes and proteins, altering their activity and leading to changes in cellular processes.

Molecular Mechanism

The molecular mechanism of O-(p-Methylbenzyl)hydroxylamine hydrochloride involves its ability to form stable intermediates with target molecules. It reacts with aldehydes and ketones to form oximes or hydrazones, which are essential for various biochemical reactions . The compound’s nucleophilic nature allows it to interact with electrophilic centers, leading to the formation of stable adducts. These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-(p-Methylbenzyl)hydroxylamine hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular processes, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of O-(p-Methylbenzyl)hydroxylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on biochemical pathways, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent. It is crucial to determine the optimal dosage for specific applications to avoid potential toxicity.

Metabolic Pathways

O-(p-Methylbenzyl)hydroxylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity . The compound’s role in the formation of oximes and hydrazones highlights its importance in metabolic flux and metabolite levels. These interactions can influence the overall metabolic profile of cells, affecting their function and viability.

Transport and Distribution

The transport and distribution of O-(p-Methylbenzyl)hydroxylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can influence its activity and effectiveness. Understanding these transport mechanisms is crucial for optimizing the compound’s application in biochemical research.

Subcellular Localization

O-(p-Methylbenzyl)hydroxylamine hydrochloride exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and optimizing its use in experimental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride typically involves the reaction of p-methylbenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then extracted with an organic solvent, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(aminooxy)methyl]-4-methylbenzene hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Produces nitroso compounds.

    Reduction: Produces primary amines.

    Substitution: Produces various substituted hydroxylamine derivatives.

Scientific Research Applications

1-[(aminooxy)methyl]-4-methylbenzene hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of oximes and nitroso compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological oxidation-reduction processes.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating oxidative stress and inflammation.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • O-Benzylhydroxylamine hydrochloride
  • O-Methylhydroxylamine hydrochloride
  • O-Ethylhydroxylamine hydrochloride

Uniqueness

1-[(aminooxy)methyl]-4-methylbenzene hydrochloride is unique due to the presence of the p-methylbenzyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

O-[(4-methylphenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWBUEQJIPSFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192226
Record name Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38936-62-8
Record name Hydroxylamine, O-[(4-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38936-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038936628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.